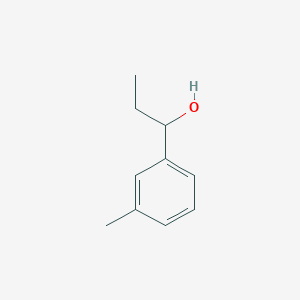
1-(m-Tolyl)propan-1-ol
Vue d'ensemble
Description
1-(m-Tolyl)propan-1-ol is an organic compound with the molecular formula C10H14O. It is a member of the class of compounds known as alcohols, specifically a secondary alcohol. The compound consists of a propanol backbone with a methyl group attached to the meta position of the phenyl ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “1-(m-Tolyl)propan-1-ol”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Moreover, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(m-Tolyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(m-Tolyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the Grignard reaction, where m-tolylmagnesium bromide reacts with propanal to yield this compound. This reaction requires anhydrous conditions and is usually carried out in an ether solvent.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 1-(m-Tolyl)propan-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(m-Tolyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can yield 1-(m-Tolyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-(m-Tolyl)propan-1-one
Reduction: 1-(m-Tolyl)propan-1-amine
Substitution: 1-(m-Tolyl)propan-1-halide
Applications De Recherche Scientifique
1-(m-Tolyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
1-(m-Tolyl)propan-1-ol can be compared with other similar compounds, such as:
1-Phenylpropan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
1-(p-Tolyl)propan-1-ol: Similar structure but with the methyl group in the para position.
1-(o-Tolyl)propan-1-ol: Similar structure but with the methyl group in the ortho position.
The uniqueness of this compound lies in the position of the methyl group on the phenyl ring, which can influence its reactivity and physical properties.
Propriétés
IUPAC Name |
1-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFDHKOYLATDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



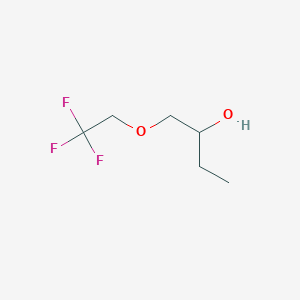
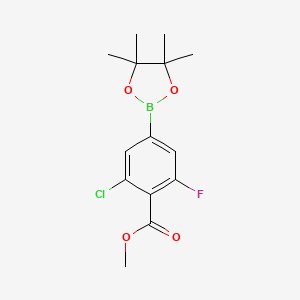
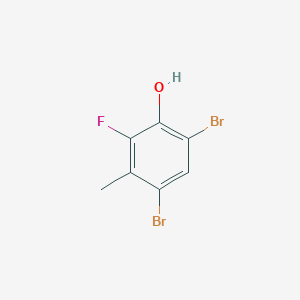


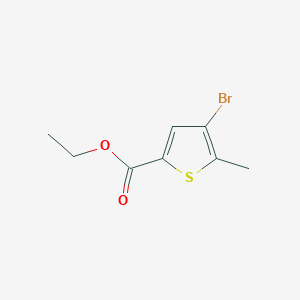
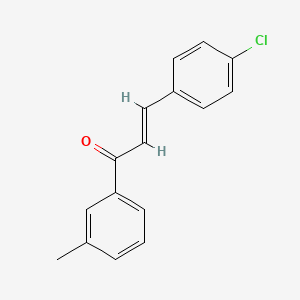
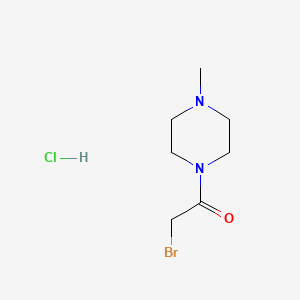
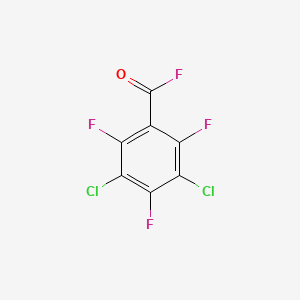
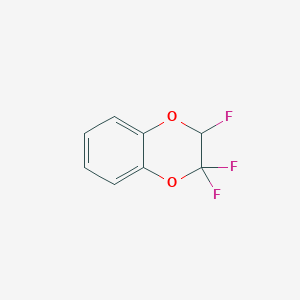
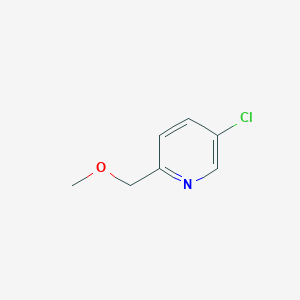
![8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6325540.png)
![2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6325544.png)
